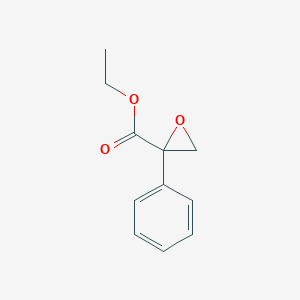

ethyl-2-phenylglycidate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenyloxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-13-10(12)11(8-14-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOCDASTSAUTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Reaction Mechanisms

Established Synthetic Pathways and Mechanistic Insights

Two primary pathways have been established for the synthesis of glycidic esters like ethyl-2-phenylglycidate: the Darzens condensation and the direct epoxidation of an unsaturated ester precursor.

The Darzens condensation, or glycidic ester condensation, is a classical and widely utilized method for forming α,β-epoxy esters. scispace.comwikipedia.org Discovered by Auguste Georges Darzens in 1904, this reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-haloester in the presence of a base. scispace.comwikipedia.org For the synthesis of this compound, this specifically involves the reaction between benzaldehyde (B42025) and an ethyl α-haloacetate, such as ethyl chloroacetate.

Mechanistic Considerations

The reaction mechanism proceeds through several key steps analogous to a base-catalyzed aldol (B89426) reaction followed by an intramolecular substitution:

Enolate Formation : A sufficiently strong base abstracts a proton from the α-carbon of the ethyl α-haloacetate, creating a resonance-stabilized enolate. scispace.comwikipedia.org The ester group is crucial for enabling this deprotonation.

Nucleophilic Attack : The resulting carbanion acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. This step forms a new carbon-carbon bond and results in a halohydrin intermediate.

Intramolecular SN2 Reaction : The alkoxide ion of the halohydrin intermediate then attacks the carbon atom bearing the halogen in an intramolecular SN2 fashion. This displaces the halide ion and closes the three-membered epoxide ring, yielding this compound. scispace.com

Optimization

The efficiency and stereochemical outcome of the Darzens condensation are highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, and temperature. Aromatic aldehydes like benzaldehyde generally give good yields of glycidic esters. google.com To prevent side reactions such as acyl exchange, it is common to use an alkoxide base corresponding to the ester's alcohol component (e.g., sodium ethoxide for an ethyl ester). wikipedia.org

| Parameter | Variation | General Outcome/Consideration | Reference |

|---|---|---|---|

| Base | Sodium Ethoxide, Sodium Methoxide, Potassium tert-butoxide, Sodamide | Strong bases are required for deprotonation. Alkoxide choice can prevent transesterification. | wikipedia.orggoogle.com |

| Solvent | Aprotic solvents (e.g., THF, Diethyl ether), Alcohols (e.g., Methanol, Ethanol) | Solvent can influence the stability of intermediates and the stereochemical outcome. | mdpi.com |

| Reactants | Ethyl chloroacetate, Ethyl bromoacetate | The nature of the halogen (leaving group) can affect the rate of the final ring-closing step. | N/A |

| Temperature | Ice bath (0°C) to room temperature | Lower temperatures are often used to control the reaction rate and improve selectivity. | mdpi.com |

An alternative route to this compound is the direct epoxidation of its α,β-unsaturated precursor, ethyl cinnamate (B1238496). scispace.comwikipedia.org This method avoids the synthesis of α-haloesters but requires the prior synthesis of the alkene substrate. scispace.comwikipedia.org

The epoxidation of electron-deficient olefins, such as α,β-unsaturated esters, can be challenging and often proceeds more slowly than with electron-rich alkenes. However, various methods have been developed to achieve this transformation effectively. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this purpose. The reaction is typically stereospecific, meaning the stereochemistry of the starting alkene determines the stereochemistry of the resulting epoxide. google.com For instance, the epoxidation of cis-ethyl cinnamate would yield the corresponding cis-epoxide.

The regio- and stereoselectivity of the epoxidation can be influenced by steric factors and the specific reagents used. For example, steric hindrance from substituents on the alkene can direct the incoming oxidizing agent to the less hindered face of the double bond.

Enantioselective and Diastereoselective Synthetic Methodologies

Producing specific stereoisomers of this compound is crucial for applications where chirality is important, such as in the synthesis of pharmaceutical intermediates. This requires the use of enantioselective or diastereoselective methods.

Asymmetric epoxidation of ethyl cinnamate allows for the direct formation of enantiomerically enriched this compound. Several catalytic systems have been developed for this purpose. One notable approach involves the use of metal-free synthetic polypeptides as catalysts. These catalysts can facilitate the epoxidation of α,β-unsaturated carbonyl compounds with high enantioselectivity. Another powerful method is the Sharpless Asymmetric Epoxidation, which is highly effective for allylic alcohols. youtube.com While ethyl cinnamate is not an allylic alcohol, related catalytic systems have been adapted for α,β-unsaturated esters. For instance, chiral yttrium-biaryldiol complexes have been shown to catalyze the asymmetric epoxidation of various α,β-unsaturated esters, achieving high yields and excellent enantiomeric excess (ee).

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemistry of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. In the context of synthesizing this compound, a chiral auxiliary could be attached to the ester group, influencing the facial selectivity of either a Darzens condensation or a direct epoxidation.

Commonly used chiral auxiliaries include oxazolidinones (Evans auxiliaries) and derivatives of natural products like camphor (B46023) or menthol. wikipedia.org For example, an α-haloacetyl group could be attached to a chiral oxazolidinone. The resulting compound would then be reacted with benzaldehyde in a Darzens-type reaction. The steric bulk of the auxiliary would direct the nucleophilic attack of the enolate on the aldehyde from a specific face, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched glycidic acid or a derivative thereof. The success of this approach relies on the auxiliary's ability to effectively shield one face of the reactive intermediate.

Chemoenzymatic and biocatalytic methods offer powerful, environmentally friendly alternatives for producing enantiomerically pure compounds under mild conditions. nih.gov For this compound, the most prominent approach is the kinetic resolution of a racemic mixture.

A notable example is the use of the fungus Galactomyces geotrichum, which contains an epoxide hydrolase enzyme. mdpi.com This enzyme selectively hydrolyzes one enantiomer of racemic this compound (rac-EPG) to the corresponding diol, leaving the other enantiomer unreacted and thus enantiomerically enriched. mdpi.com Specifically, G. geotrichum has been shown to preferentially hydrolyze (2S,3R)-EPG, allowing for the recovery of (2R,3S)-EPG with very high enantiomeric excess (>99% ee). mdpi.com

The efficiency of this bioresolution is highly dependent on reaction parameters, which can be optimized for industrial application.

| Parameter | Condition | Effect on Enantiomeric Excess (eeS) and E-value* | Reference |

|---|---|---|---|

| Co-solvent | DMSO | Afforded the best EH activity, resulting in an eeS of 99.3% and an E-value of 15. | mdpi.com |

| pH Buffer | KPB at pH 7.2 | Identified as the most favorable buffer solution for the reaction. | mdpi.com |

| Substrate/Cell Ratio | 5% | Improved the E-value significantly from 17 to 49. | mdpi.com |

| Optimized Conditions | Combination of optimized parameters | Achieved >99% eeS and an E-value >49 after an 8-hour reaction. | mdpi.com |

*The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity.

This chemoenzymatic strategy, which combines a chemical synthesis of the racemic starting material (e.g., via Darzens condensation) with an enzymatic resolution step, provides a practical and highly effective route to enantiopure (2R,3S)-ethyl-3-phenylglycidate. mdpi.com

Chemoenzymatic and Biocatalytic Transformations

Enzyme-Catalyzed Hydrolysis and Resolution (e.g., Epoxide Hydrolases, Lipases)

The production of enantiomerically pure this compound is crucial for its application as a chiral building block, particularly in the pharmaceutical industry. Biocatalytic methods, specifically enzyme-catalyzed kinetic resolutions, have emerged as highly efficient and selective strategies. libretexts.orgmasterorganicchemistry.com These methods offer advantages over traditional chemical synthesis by proceeding under mild conditions, which helps to prevent the racemization or degradation of the desired products. psiberg.com

Epoxide hydrolases (EHs) and lipases are the primary enzymes employed for the resolution of racemic ethyl-3-phenylglycidate (rac-EPG). youtube.com The process involves the enantioselective hydrolysis of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus optically purified. organic-chemistry.org

A notable example involves the use of a newly isolated strain, Galactomyces geotrichum ZJUTZQ200, which contains an epoxide hydrolase. youtube.com This biocatalyst has demonstrated high enantioselectivity in resolving rac-EPG to produce (2R,3S)-ethyl-3-phenylglycidate. youtube.com Optimization of the reaction conditions, including co-solvents, pH, and the ratio of substrate to cells, significantly influences the efficiency of the bioresolution. youtube.com Under optimized conditions, (2R,3S)-EPG was obtained with an enantiomeric excess of the substrate (e.e.S) greater than 99% after an 8-hour reaction. youtube.com

Lipases have also been extensively reported for the enzymatic resolution of phenylglycidate synthons. youtube.com For instance, immobilized Lecitase Ultra has been used to achieve an e.e.S of over 99% for (2R,3S)-EPG. youtube.com Hydrolases, in general, are valued in chiral drug synthesis for their ability to resolve racemic mixtures into their respective enantiomers with high stereochemical purity. masterorganicchemistry.com

Below is a table summarizing the performance of different enzymatic systems in the resolution of racemic ethyl-3-phenylglycidate.

| Enzyme Source | Enzyme Type | Substrate | Product | Enantiomeric Excess (e.e.S) | Yield/Conversion | Reaction Time | Reference |

| Galactomyces geotrichum ZJUTZQ200 | Epoxide Hydrolase | rac-EPG | (2R,3S)-EPG | > 99% | 37.1% (yield) | 8 h | youtube.com |

| Pseudomonas sp. | Epoxide Hydrolase | rac-EPG | (2R,3S)-EPG | 95% | 26% (yield) | 12 h | youtube.com |

| Lecitase Ultra (immobilized) | Lipase | rac-EPG | (2R,3S)-EPG | > 99% | - | - | youtube.com |

| Pseudomonas putida cells | Lipase | rac-3-phenylglycidic acid methyl ester | (2R,3S)-3-phenylglycidic acid methyl ester | - | - | - | youtube.com |

Whole-Cell Biocatalysis for Chiral Glycidate Synthons

Whole-cell biocatalysis is a powerful and increasingly popular approach in modern biological catalysis, offering an efficient and cost-effective system for producing valuable chemicals like chiral glycidate synthons. pearson.comlumenlearning.com This method utilizes intact microbial cells, which can contain a cascade of enzymes capable of performing multi-step reactions. pearson.com The use of whole cells provides several advantages, including the protection of enzymes within their natural cellular environment and the inherent presence of cofactor regeneration systems, which are crucial for many enzymatic reactions. libretexts.orgpearson.com

The previously mentioned resolution of rac-EPG using Galactomyces geotrichum ZJUTZQ200 is a prime example of whole-cell biocatalysis. youtube.com This system leverages the intracellular epoxide hydrolase to achieve high enantioselectivity. youtube.com Similarly, whole cells of Pseudomonas putida have been used for the hydrolytic resolution of racemic 3-phenylglycidic acid methyl ester. youtube.com

Whole-cell biocatalysis is particularly advantageous for industrial applications as it can be more stable and cost-effective than using isolated enzymes. pearson.com The cells can be immobilized to facilitate recovery and reuse, further reducing operational costs. pearson.com This methodology is a cornerstone of green chemistry, enabling the synthesis of complex chiral molecules from simple, inexpensive starting materials under environmentally benign conditions. libretexts.orgyoutube.com The application of whole-cell systems is a key strategy in the sustainable production of pharmaceutical intermediates. libretexts.orgpearson.com

Mechanistic Investigations of Intramolecular and Decomposition Reactions

Gas-Phase Decomposition Pathways and Transition State Analysis

Theoretical studies, employing methods such as density functional theory (DFT) and MP2, have elucidated the mechanism of the gas-phase decomposition of this compound. youtube.commnstate.edu The proposed mechanism involves a two-step process. The first step is the elimination of the ethyl group as ethylene (B1197577) through a concerted six-membered cyclic transition state. youtube.comumass.edu This leads to the formation of an unstable intermediate, 2-phenylglycidic acid. youtube.com

The second step is the rapid decarboxylation of this glycidic acid intermediate to yield an aldehyde. youtube.comumass.edu Computational analysis has been used to study the geometries and energies of the transition states involved in this decomposition. For the initial elimination of ethylene, the calculations indicate a concerted process. mnstate.edu The presence of a phenyl group at the 3-position of the glycidate has been shown to stabilize the transition state, affecting the activation energy of the reaction. mnstate.edu

The table below presents calculated activation energies for the rate-determining step of the gas-phase decomposition.

| Compound | Method/Basis Set | Activation Energy (Ea) (kcal/mol) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Reference |

| Ethyl 3-phenyl glycidate | B3LYP/6-31++G** | 45.42 | 45.22 | mnstate.edu |

| Ethyl 3-phenyl glycidate | MP2/6-31+G* | 48.70 | 48.50 | mnstate.edu |

These theoretical investigations provide valuable insights into the thermal stability and reaction pathways of this compound, which are crucial for controlling reaction outcomes in synthetic applications. mnstate.edulibretexts.org

Decarboxylation Mechanisms of Glycidic Acids

The decarboxylation of glycidic acids, the intermediates formed from the hydrolysis or thermal decomposition of glycidic esters, is a key transformation that yields aldehydes. organic-chemistry.orgwikipedia.org The mechanism of this reaction has been a subject of detailed investigation. openstax.org Glycidic acids are generally unstable and readily undergo decarboxylation, often upon warming in an aqueous solution or by heating the isolated acid. openstax.org

Studies have shown that the decarboxylation process can proceed through different pathways. One proposed mechanism involves a cyclic transition state. openstax.org Theoretical calculations on the decomposition of 2-phenylglycidic acid have explored two main pathways for decarboxylation: one proceeding through a five-membered cyclic transition state and another via a four-membered cyclic transition state. youtube.commnstate.edu The results from these computational studies indicate that the pathway involving the five-membered cyclic transition state is energetically more favorable. youtube.com

The reaction is also influenced by the pH of the medium. The rate of decarboxylation and the subsequent ketonization of the resulting enol intermediate have been measured across a range of pH values. openstax.org The ketonization of the enol, such as 2-phenyl-1-propen-1-ol, to the corresponding aldehyde, 2-phenylpropanal, has been shown to be subject to specific acid, water, and general base catalysis. openstax.org

The decarboxylation can also be part of a two-step mechanism where ring-opening of the epoxide precedes the loss of carbon dioxide, which can lead to the formation of isomeric products. The specific products formed can depend on the reaction conditions and the structure of the starting glycidic acid.

Involvement in Complex Reaction Sequences (e.g., Wittig Reactions)

This compound is a valuable synthetic intermediate, primarily due to the reactivity of its epoxide ring and its ability to serve as a precursor to other functional groups. While not a direct reactant in the Wittig reaction, the product of its decarboxylation is a key substrate for this important alkene-forming transformation.

The Wittig reaction involves the reaction of an aldehyde or a ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. This reaction is a cornerstone of organic synthesis because it allows for the formation of a carbon-carbon double bond at a specific location with high reliability.

The typical synthetic sequence would involve the hydrolysis and subsequent decarboxylation of this compound to form an aldehyde. This aldehyde can then be subjected to a Wittig reaction to synthesize a variety of alkenes. The general mechanism of the Wittig reaction begins with the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. youtube.com This intermediate then decomposes to yield the final alkene and the stable triphenylphosphine oxide, the formation of which is a major driving force for the reaction.

Therefore, this compound is involved in complex reaction sequences that utilize the Wittig reaction by first being converted into the necessary aldehyde substrate. This two-step process, combining the properties of glycidic esters with the power of the Wittig reaction, provides a versatile route for the synthesis of complex olefinic compounds from simpler precursors.

Innovations in Reaction Conditions and Green Chemistry

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly chemical processes, a field broadly known as green chemistry. This philosophy has been applied to the synthesis and application of this compound, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency.

A key innovation in this area is the increasing use of biocatalysis, as detailed in the sections above. Enzyme and whole-cell-catalyzed reactions are inherently "green" as they operate under mild conditions (ambient temperature and pressure, neutral pH), use water as a solvent, and are highly selective, which minimizes the formation of byproducts. libretexts.orgmasterorganicchemistry.compearson.com The use of biocatalysts for the synthesis of chiral this compound aligns with the principles of green chemistry by providing a sustainable alternative to traditional chemical methods.

Another area of innovation is the use of alternative energy sources to drive reactions more efficiently. For example, microwave irradiation has been successfully employed in the Horner-Wadsworth-Emmons reaction, a related method for alkene synthesis, to produce ethyl cinnamates in a green and simple manner. This technique often leads to significantly shorter reaction times and can reduce the need for conventional solvents.

The replacement of hazardous solvents with more benign alternatives is another cornerstone of green chemistry. Research into reaction conditions for the synthesis of compounds like this compound is increasingly exploring the use of water, supercritical fluids, or ionic liquids to reduce the environmental impact associated with volatile organic compounds.

These innovations in reaction conditions and the adoption of green chemistry principles are crucial for the future of chemical manufacturing, ensuring that the production of valuable compounds like this compound can be achieved in a manner that is both economically viable and environmentally responsible.

Sophisticated Analytical Techniques for Structural and Stereochemical Elucidation

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable tools for the structural elucidation of organic molecules like ethyl-2-phenylglycidate. By analyzing the absorption, emission, or scattering of electromagnetic radiation by the molecule, detailed information about its structure and stereochemistry can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the carbon-hydrogen framework of a molecule and plays a key role in assigning its stereochemistry. uobasrah.edu.iq Both ¹H and ¹³C NMR spectroscopy provide valuable data on the chemical environment of each nucleus, allowing for the deduction of the molecule's connectivity and spatial arrangement. uoi.grchegg.com

In the ¹H NMR spectrum of a related compound, ethyl phenylacetate, distinct signals corresponding to the different sets of protons are observed, and their splitting patterns provide information about neighboring protons. chegg.com For this compound, the protons of the ethyl group and the phenyl ring, as well as the protons on the epoxide ring, would exhibit characteristic chemical shifts and coupling constants. The coupling constants between the protons on the epoxide ring are particularly important for determining the relative stereochemistry (cis or trans) of the substituents. ipb.pt Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can further aid in establishing the connectivity and spatial proximity of protons, respectively, which is crucial for unambiguous stereochemical assignment. researchgate.net

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Phenylacetate Esters

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| Ethyl N-ethyl-N-phenylglycinate | 7.20 (t, J = 7.6 Hz, 2H), 6.70 (t, J = 7.2 Hz, 1H), 6.64 (d, J = 8.4 Hz, 2H), 4.18 (q, J = 7.2 Hz, 2H), 4.00 (s, 2H), 3.46 (q, J = 7.2 Hz, 2H), 1.25 (t, J = 7.0 Hz, 3H), 1.20 (t, J = 7.0 Hz, 3H) | 171.3, 147.8, 129.2, 116.8, 112.0, 60.8, 52.3, 46.0, 14.2, 12.4 |

| Phenyl N-ethyl-N-phenylglycinate | 7.34 (t, J = 7.6 Hz, 2H), 7.25 (t, J = 7.9 Hz, 3H), 7.06 (d, J = 8.0 Hz, 2H), 6.83-6.68 (m, 3H), 4.26 (s, 2H), 3.55 (q, J = 7.1 Hz, 2H), 1.26 (t, J = 7.1 Hz, 3H) | 170.1, 150.5, 147.6, 129.4, 129.4, 125.9, 121.3, 117.2, 112.2, 52.6, 46.2, 29.7, 12.6 |

| Ethyl 2-(ethyl(phenyl)amino)-2-phenylacetate | 7.39-7.32 (m, 5H), 7.25 (t, J = 8.0 Hz, 2H), 6.86 (d, J = 8.2 Hz, 2H), 6.79 (t, J = 7.3 Hz, 1H), 5.52 (s, 1H), 4.23 (qq, J = 10.8, 7.1 Hz, 2H), 3.33 (d, J = 7.0 Hz, 2H), 1.23 (t, J = 7.1 Hz, 3H), 0.91 (t, J = 7.0 Hz, 3H) | 172.0, 148.5, 136.1, 129.2, 128.9, 128.5, 128.1, 118.2, 114.5, 66.3, 61.1, 42.5, 14.2, 13.4 |

Data sourced from The Royal Society of Chemistry. rsc.org

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq In the IR spectrum of this compound, characteristic absorption bands would be expected for the C=O stretching of the ester group, the C-O stretching of the ester and epoxide, and the C-H stretching and bending vibrations of the aromatic ring and the alkyl groups. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nptel.ac.in The presence of the phenyl group in this compound, a chromophore, will result in absorption in the UV region. The extent of conjugation in the molecule influences the wavelength of maximum absorption (λmax). utoronto.ca Analysis of the UV-Vis spectrum can confirm the presence of the aromatic ring and provide insights into the electronic structure of the molecule. libretexts.orgpsu.edu

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| Infrared (IR) Spectroscopy | C=O stretch (ester), C-O stretch (ester and epoxide), C-H stretch (aromatic and aliphatic), C=C stretch (aromatic) |

| UV-Vis Spectroscopy | Absorption bands in the UV region characteristic of a substituted benzene (B151609) ring. |

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It provides extremely precise information about the molecule's geometry and can be used to distinguish between different conformers and diastereomers. nih.govnih.gov For a related compound, ethyl 3-methyl-3-phenylglycidate (strawberry aldehyde), chirped pulse-Fourier transform microwave spectroscopy was used to identify and assign three trans and two cis conformations. osu.edu This study highlighted the ability of microwave spectroscopy to differentiate between diastereomers based on their distinct rotational constants and dipole moments. osu.eduresearchgate.net Similar studies on this compound would allow for the detailed characterization of its conformational landscape and the unambiguous differentiation of its cis and trans diastereomers. unibs.it

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. icdd.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms in the crystal lattice can be determined, providing unambiguous information about bond lengths, bond angles, and stereochemistry. researchgate.netresearchgate.net The crystal structure of a related compound, ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate, has been determined, showcasing the utility of this technique for complex organic molecules. nih.gov A successful X-ray crystallographic analysis of this compound would provide a definitive solid-state structure, which serves as a benchmark for comparison with computational models and data from other spectroscopic techniques. amanote.com

Chromatographic and Electrophoretic Enantioseparation

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chromatographic techniques are essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

Chiral Gas Chromatography (GC) is a powerful technique for the separation of enantiomers. gcms.czresearchgate.net This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation as they pass through the column. libretexts.orgmit.edu By coupling the gas chromatograph to a mass spectrometer (MS), the identity of each separated enantiomer can be confirmed by its mass spectrum. cabidigitallibrary.orge3s-conferences.org

The determination of enantiomeric excess is achieved by integrating the peak areas of the two enantiomer signals in the chromatogram. uma.esnih.gov The enantiomeric excess is then calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100. mit.edu This technique is highly sensitive and provides a reliable method for quantifying the enantiomeric purity of this compound samples. ucdavis.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is a cornerstone technique for the enantioseparation of chiral compounds like this compound. The principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, their separation.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high enantiorecognition capabilities for a wide range of chiral molecules. These CSPs are often coated or immobilized on a silica (B1680970) support. Immobilized phases offer the advantage of being compatible with a wider range of organic solvents, which can be crucial for optimizing separations and for their use in preparative chromatography.

In a notable application, the optical purity of (2R,3S)-ethyl-3-phenylglycidate was determined using chiral HPLC. The analysis was performed on a Daicel Chiralpak AS-H column, which is an amylose-based CSP. The separation was achieved using a mobile phase composed of a mixture of n-hexane and isopropanol (B130326) in an 8:2 volume ratio, with a flow rate of 0.8 mL/min mdpi.com. This method allowed for the successful resolution of the enantiomers, demonstrating the effectiveness of polysaccharide-based CSPs for the analysis of this compound.

The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation. Method development often involves screening a variety of CSPs and mobile phase compositions to find the optimal conditions that provide baseline resolution of the enantiomers in a reasonable analysis time.

| Parameter | Condition |

| Stationary Phase | Daicel Chiralpak AS-H |

| Mobile Phase | n-hexane:isopropanol (8:2, v/v) |

| Flow Rate | 0.8 mL/min |

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary Electrophoresis (CE) has emerged as a powerful and efficient technique for chiral separations, offering advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents chromatographytoday.comscispace.com. In the context of enantioseparation, a chiral selector is typically added to the background electrolyte (BGE). The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which results in different electrophoretic mobilities.

Commonly used chiral selectors in CE include cyclodextrins and their derivatives, macrocyclic antibiotics, and proteins. The choice of chiral selector and the optimization of experimental parameters such as buffer pH, concentration of the chiral selector, applied voltage, and capillary temperature are crucial for achieving successful chiral resolution.

While specific applications of CE for the chiral resolution of this compound are not extensively documented in readily available literature, the principles of the technique suggest its potential applicability. For a neutral compound like this compound, micellar electrokinetic chromatography (MEKC) with a chiral surfactant or the use of charged chiral selectors would be necessary to induce differential migration. The development of a CE method for this compound would involve screening various chiral selectors and optimizing the BGE composition to achieve adequate separation of its enantiomers.

Preparative Chiral Chromatography for Enantiomer Isolation

The isolation of individual enantiomers of this compound in high purity and on a larger scale is essential for stereospecific synthesis and pharmacological studies. Preparative chiral chromatography is the method of choice for this purpose, allowing for the separation and collection of gram to kilogram quantities of pure enantiomers sigmaaldrich.comnih.gov. This technique operates on the same principles as analytical chiral HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

Polysaccharide-based CSPs are widely used in preparative chiral separations due to their high loading capacity and broad enantiorecognition abilities nih.gov. Immobilized polysaccharide CSPs are particularly advantageous as they can be used with a wider range of solvents, which can improve sample solubility and allow for higher loading capacities, ultimately increasing the productivity of the separation process researchgate.netchiraltech.com.

The scale-up of a chiral separation from an analytical to a preparative scale involves a systematic approach. The method is first optimized at the analytical scale to achieve baseline separation with a suitable mobile phase. Subsequently, the conditions are transferred to a larger column, and parameters such as sample concentration, injection volume, and flow rate are adjusted to maximize throughput while maintaining enantiomeric purity. Supercritical Fluid Chromatography (SFC) is also a powerful technique for preparative chiral separations, offering advantages such as faster separations and reduced solvent consumption compared to HPLC researchgate.netfagg-afmps.beafmps.bechiraltech.comchromatographyonline.com.

Integrated Analytical Platforms for Complex Mixture Analysis

In many instances, this compound may be present in complex matrices, such as reaction mixtures containing starting materials, byproducts, and other impurities. The comprehensive analysis of such mixtures requires the use of integrated or hyphenated analytical platforms that combine the separation power of chromatography or electrophoresis with the identification capabilities of spectroscopic techniques nih.govhumanjournals.comsaspublishers.comchemijournal.comslideshare.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the sensitive and selective detection of a mass spectrometer. This allows for the simultaneous separation, identification, and quantification of multiple components in a complex mixture. By using a chiral HPLC column, LC-MS can also provide information on the enantiomeric composition of chiral compounds within the mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used hyphenated technique suitable for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS can be invaluable for identifying volatile impurities or degradation products in a sample.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high separation efficiency of CE with the identification power of MS. This technique is particularly well-suited for the analysis of polar and charged compounds and can be a valuable tool for the analysis of complex mixtures that are not amenable to LC or GC.

These integrated platforms provide a wealth of information from a single analysis, enabling a more complete understanding of the composition of complex samples containing this compound.

Applications in the Synthesis of Advanced Organic Compounds

Precursor for Key Pharmaceutical Intermediates

Optically pure ethyl-2-phenylglycidate is a crucial intermediate in the synthesis of numerous pharmaceutical agents. mdpi.com Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups with high stereocontrol, which is essential for the efficacy of many drugs.

The potent anticancer agent Taxol (paclitaxel) possesses a complex structure, and its remarkable biological activity is significantly influenced by the C-13 side chain. mdpi.com The synthesis of this side chain is a critical aspect of Taxol production, and (2R,3S)-ethyl-3-phenylglycidate serves as a key intermediate in this process. mdpi.comresearchgate.net A chemoenzymatic route has been developed to produce this specific stereoisomer with high enantioselectivity. mdpi.comresearchgate.net

Table 1: Bioresolution of Racemic Ethyl 3-Phenylglycidate for Taxol Side Chain Synthesis

| Biocatalyst | Product | Enantiomeric Excess (e.e.S) | Reference |

|---|---|---|---|

| Galactomyces geotrichum ZJUTZQ200 | (2R,3S)-ethyl-3-phenylglycidate | >99% | mdpi.comresearchgate.net |

| Lipase | (2R,3S)-ethyl-3-phenylglycidate | >99% | researchgate.net |

This compound is also a precursor in the synthesis of norepinephrine (B1679862) reuptake inhibitors (NRIs), such as Reboxetine. mdpi.com Reboxetine is a therapeutic agent used in the management of clinical depression. nih.govguidetopharmacology.orgresearchgate.net The synthesis of Reboxetine and its analogs involves the creation of substituted morpholine (B109124) structures, which contain vicinal stereogenic centers. nih.gov The use of chiral building blocks like this compound facilitates the efficient construction of these stereochemically defined molecules. mdpi.com

The enantiomer (2S,3R)-ethyl-3-phenylglycidate is utilized in the synthesis of nootropic drugs like Clausenamide. mdpi.com Nootropic agents are substances that may enhance cognitive function. The specific stereochemistry of the precursor is essential for obtaining the desired biological activity in the final nootropic compound.

Analogs of this compound are important intermediates in the synthesis of cardiovascular drugs such as Diltiazem. mdpi.com Specifically, (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester is a key component in the synthesis of Diltiazem, a calcium channel blocker used to treat hypertension and angina. mdpi.comnih.gov The structural framework provided by the phenylglycidate analog is crucial for the pharmacological activity of Diltiazem.

(2S,3R)-Benzylepoxy acid esters, which are structurally related to this compound, serve as important intermediates in the synthesis of a class of anticancer drugs that act as aminopeptidase (B13392206) N inhibitors. mdpi.com Examples of such inhibitors include bestatin, phebestin, and probestin. mdpi.com These compounds are of interest in cancer research due to their ability to inhibit enzymes involved in tumor growth and metastasis. nih.gov

Formation of Diverse Heterocyclic and Carbocyclic Systems

The reactivity of the epoxide ring in this compound makes it a valuable starting material for the synthesis of a variety of heterocyclic and carbocyclic systems. The ring-opening reactions of the epoxide with different nucleophiles can lead to the formation of diverse molecular scaffolds. These scaffolds are often the core structures of many biologically active compounds. The ability to introduce different substituents and control the stereochemistry during the ring-opening process allows for the creation of a wide range of complex molecules.

Table 2: Summary of Pharmaceutical Applications of this compound and its Analogs

| Pharmaceutical Class | Specific Drug/Compound | Precursor | Reference |

|---|---|---|---|

| Anticancer Agent | Taxol (C-13 side chain) | (2R,3S)-ethyl-3-phenylglycidate | mdpi.comresearchgate.net |

| Norepinephrine Reuptake Inhibitor | Reboxetine | This compound | mdpi.com |

| Nootropic Agent | Clausenamide | (2S,3R)-ethyl-3-phenylglycidate | mdpi.com |

| Cardiovascular Therapeutic | Diltiazem | (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester | mdpi.com |

| Aminopeptidase N Inhibitors | Bestatin, Phebestin, Probestin | (2S,3R)-benzylepoxy acid esters | mdpi.com |

Contributions to Fine Chemical and Related Organic Synthesis

This compound is a valuable intermediate in the synthesis of a range of fine chemicals and pharmaceuticals. mdpi.comchemicalbook.com Its utility stems from its ability to introduce a specific three-carbon motif with controlled stereochemistry.

One of the most notable applications of optically pure (2R,3S)-ethyl-3-phenylglycidate is as a key intermediate in the synthesis of the C-13 side chain of Taxol, a potent anticancer drug. mdpi.com This side chain is crucial for the biological activity of Taxol. The synthesis involves the chemoenzymatic resolution of racemic ethyl-3-phenylglycidate to obtain the desired (2R,3S)-enantiomer, which is then further elaborated to construct the complex side chain. mdpi.com

Furthermore, this compound serves as a precursor for other pharmaceutically active compounds:

Reboxetine: A norepinephrine reuptake inhibitor used as an antidepressant. mdpi.com

Clausenamide: A nootropic drug. mdpi.com

Analogues of this compound, such as (2R,3S)-3-(4-methylphenyl)glycidic acid methyl ester, are intermediates in the synthesis of the cardiovascular drug diltiazem . mdpi.com

(2S,3R)-Benzylepoxy acid esters, which are structurally related to this compound, are important intermediates for a series of anti-cancer drugs that act as aminopeptidase N inhibitors, including bestatin, phebestin, and probestin. mdpi.com

Beyond the pharmaceutical industry, this compound has a long-standing and significant role in the fragrance and flavor industry. wikipedia.orgscentspiracy.comperfumerflavorist.comiff.com Commonly known as "strawberry aldehyde" or "aldehyde C-16," it imparts a sweet, fruity, strawberry-like aroma and is used extensively in perfumes, cosmetics, soaps, detergents, and as a flavoring agent in food products like baked goods, candies, and ice cream. wikipedia.orgscentspiracy.comperfumerflavorist.com

Computational Chemistry and Theoretical Investigations of Ethyl 2 Phenylglycidate

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the behavior of ethyl-2-phenylglycidate. Methods such as Density Functional Theory (DFT) and Ab Initio Molecular Orbital Theory have been employed to model its properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. Theoretical investigations into the gas-phase decomposition of ethyl 3-phenyl glycidate have utilized DFT methods, particularly the B3LYP functional, to optimize the geometries of reactants, transition states, and products. nih.govresearchgate.net

However, studies on structurally related compounds, such as ethyl 3-methyl-3-phenylglycidate, have shown that the B3LYP functional may not adequately account for long-range dispersive interactions, which can be crucial for accurate conformational analysis. acs.org For instance, the B3LYP functional was found to overestimate certain bond distances in transition states compared to other methods, potentially due to this limitation in treating long-range interactions. researchgate.net Despite this, DFT calculations, especially with functionals like B3LYP combined with basis sets like 6-31++G**, have provided activation energy values that are in close agreement with experimental data for the decomposition of ethyl 3-phenyl glycidate. researchgate.net

Table 1: Comparison of Key Bond Distances (Å) in the Reactant and First Transition State (TS1) for the Decomposition of Ethyl 3-phenylglycidate at Different Levels of Theory

| Bond | State | B3LYP/6-31+G* | B3LYP/6-31++G** | MP2/6-31+G* | MP2/aug-cc-pVDZ |

|---|---|---|---|---|---|

| O6-C7 | Reactant | 1.454 | 1.454 | 1.458 | 1.464 |

| TS1 | 2.086 | 2.048 | 2.025 | 2.035 | |

| C8-H9 | Reactant | 1.094 | 1.093 | 1.092 | 1.091 |

| TS1 | 1.309 | 1.309 | 1.305 | 1.309 | |

| H9-O5 | Reactant | 2.909 | 2.913 | 2.723 | 2.748 |

| TS1 | 1.335 | 1.324 | 1.327 | 1.321 |

Data sourced from a theoretical study on the decomposition of ethyl and ethyl 3-phenyl glycidate. researchgate.net

Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, provide a higher level of theory for comparison. Møller-Plesset perturbation theory, specifically at the second order (MP2), is a common ab initio approach used to incorporate electron correlation effects that are important for accurately describing molecular structures and energies.

In studies of ethyl 3-phenyl glycidate and its analogs, MP2 calculations have been performed to refine geometries and energies. nih.gov For example, MP2 methods, unlike the B3LYP functional, were able to correctly capture the effects of dispersive interactions on the molecular geometry of a similar compound, cis-strawberry aldehyde. acs.org In the study of ethyl 3-phenyl glycidate's decomposition, calculations at the MP2/6-31+G* level were used to locate minima on the potential energy surface and to characterize transition states. researchgate.netresearchgate.net The results from MP2 calculations often serve as a benchmark to evaluate the performance of various DFT functionals. researchgate.net

Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating complex reaction mechanisms, identifying transient intermediates, and characterizing the high-energy transition states that connect them.

The thermal decomposition of ethyl 3-phenyl glycidate in the gas phase has been a subject of detailed theoretical study. nih.govresearchgate.net The proposed mechanism involves two main steps:

The elimination of the ethyl group as ethylene (B1197577) via a concerted six-membered cyclic transition state (TS1), yielding an unstable glycidic acid intermediate. nih.govresearchgate.net

The rapid decarboxylation of the glycidic acid intermediate to give the corresponding aldehyde. nih.gov

Two potential pathways for the second step were investigated: one proceeding through a five-membered cyclic transition state (TS2) and another through a four-membered cyclic transition state (TS3). nih.govresearchgate.net Computational results strongly indicate that the decarboxylation occurs via the five-membered cyclic transition state (TS2), as it is energetically more favorable. nih.govresearchgate.net The first step, the elimination of ethylene via TS1, was identified as the rate-determining step of the reaction. researchgate.net

Calculations of activation energy (Ea) and Gibbs free energy of activation (ΔG‡) at the experimental temperature of 643.15 K have been performed using various levels of theory. researchgate.netresearchgate.net These energetic profiles provide a quantitative understanding of the reaction's feasibility and kinetics.

Table 2: Calculated Activation Energy (Ea) and Gibbs Free Energy of Activation (ΔG‡) in kcal/mol at 643.15 K for the Decomposition of Ethyl 3-phenylglycidate

| Level of Theory | Parameter | TS1 (Ethylene Elimination) | TS2 (Decarboxylation via 5-membered ring) | TS3 (Decarboxylation via 4-membered ring) |

|---|---|---|---|---|

| B3LYP/6-31++G | Ea | 44.70 | 31.45 | 64.25 |

| ΔG‡ | 43.58 | 31.91 | 62.74 | |

| MP2/6-31+G * | Ea | 47.95 | 36.19 | 64.91 |

| ΔG‡ | 46.99 | 36.46 | 63.53 | |

| Experimental | Ea | 45.4 | - | - |

| ΔG‡ | 48.3 | - | - |

Data sourced from a theoretical study on the decomposition of ethyl and ethyl 3-phenyl glycidate. researchgate.netresearchgate.net

To gain a deeper understanding of the nature of the transition states, reaction coordinate analysis is performed. This involves examining the geometric changes and bond evolution along the reaction pathway. For the decomposition of ethyl 3-phenyl glycidate, Wiberg bond indices, which provide a measure of bond order, were calculated for the reactants, transition states, and products. researchgate.net

This analysis helps to quantify the extent of bond breaking and bond formation at the transition state. researchgate.net For the rate-determining step (TS1), the calculations show a significant decrease in the bond indices of the breaking O6-C7 and C8-H9 bonds, alongside an increase in the forming H9-O5 bond. researchgate.net

The concept of synchronicity (Sy) is used to describe how "concerted" a reaction is, with a value of 1 indicating a fully synchronous process where all bond changes occur to the same extent at the transition state. researchgate.net For the decomposition of ethyl glycidate, the reaction was found to be highly synchronous. researchgate.net

Table 3: Wiberg Bond Indices (Bi) and Synchronicity (Sy) for the Rate-Determining Step of Ethyl Glycidate Decomposition (TS2) at the B3LYP/6-31+G Level*

| Bond | Reactant (Bi) | Transition State (Bi) | Product (Bi) | Evolution (%EV) | Synchronicity (Sy) |

|---|---|---|---|---|---|

| C1-O2 | 1.00 | 1.25 | 1.83 | 30 | 0.93 |

| O2-H9 | 0.00 | 0.58 | 0.80 | 73 | |

| H9-O5 | 0.81 | 0.17 | 0.00 | 80 | |

| O5-C4 | 1.00 | 1.48 | 1.88 | 55 | |

| C4-C3 | 0.95 | 0.98 | 1.00 | 60 | |

| C3-C1 | 0.92 | 1.34 | 1.70 | 54 |

Data sourced from a theoretical study on the decomposition of ethyl and ethyl 3-phenyl glycidate. researchgate.net

Conformational Analysis and Intermolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com The stability of these conformers is dictated by factors such as torsional strain and steric hindrance. organicchemistrytutor.comchemistrysteps.com

For this compound, the flexibility of the ethyl ester group and the presence of the bulky phenyl ring suggest the existence of multiple low-energy conformers. Theoretical calculations are essential to identify these stable conformations and to understand the interactions that stabilize them. A computational study on ethyl glycidate identified two important minima with a very small energy difference (0.19 kcal/mol), with one having a planar skeleton and the other being more favorable for the subsequent elimination reaction. researchgate.net

Prediction of Spectroscopic Properties from Theoretical Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical models, particularly those based on Density Functional Theory (DFT), are employed to calculate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational approaches allow for a detailed understanding of the molecule's electronic structure and its relationship to its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy, aiding in structure verification and assignment of experimental resonances. nih.govresearchgate.net The most common and reliable method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) method, which is implemented within a DFT framework. researchgate.net

The process begins with the geometry optimization of the this compound molecule, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.netuh.edu To accurately simulate experimental conditions, solvent effects are often included using a continuum model, like the Polarizable Continuum Model (PCM). Following optimization, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, usually Tetramethylsilane (TMS).

Theoretical calculations can predict the chemical shifts for each unique proton and carbon atom in the this compound structure. For instance, the protons on the phenyl group are expected to appear in the aromatic region, while the protons of the ethyl group and the epoxide ring will have distinct shifts in the aliphatic region. Similarly, the ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the carbons of the phenyl ring, the epoxide carbons, and the ethyl group carbons.

Below are tables representing plausible ¹H and ¹³C NMR chemical shifts for this compound, as predicted by DFT calculations.

Predicted ¹H NMR Chemical Shifts for this compound Calculated using the GIAO method.

| Atom | Predicted Chemical Shift (δ, ppm) |

| Phenyl H (ortho) | 7.35 - 7.45 |

| Phenyl H (meta) | 7.25 - 7.35 |

| Phenyl H (para) | 7.20 - 7.30 |

| Epoxide CH | 3.60 - 3.70 |

| Epoxide CH | 3.90 - 4.00 |

| Ethyl CH₂ | 4.10 - 4.25 |

| Ethyl CH₃ | 1.15 - 1.30 |

Predicted ¹³C NMR Chemical Shifts for this compound Calculated using the GIAO method.

| Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 168 - 172 |

| Phenyl C (quaternary) | 133 - 136 |

| Phenyl C | 128 - 130 |

| Phenyl C | 127 - 129 |

| Phenyl C | 125 - 127 |

| Epoxide C | 58 - 62 |

| Epoxide C | 56 - 60 |

| Ethyl CH₂ | 61 - 64 |

| Ethyl CH₃ | 13 - 15 |

Vibrational (IR) Spectroscopy

Theoretical calculations are also highly effective in predicting the vibrational spectra of molecules. By performing a frequency calculation on the optimized geometry of this compound using DFT methods, one can obtain the harmonic vibrational frequencies and their corresponding intensities. uh.edumdpi.com These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and rocking of its bonds.

It is standard practice to apply a scaling factor to the calculated frequencies. This correction is necessary because the theoretical model assumes a harmonic oscillator, while real molecular vibrations have anharmonic components. The scaling factor helps to bring the theoretical spectrum into better agreement with experimental data.

The predicted IR spectrum for this compound would feature characteristic absorption bands for its main functional groups. Key predicted vibrations would include the strong C=O stretching of the ester group, C-H stretching from the aromatic and aliphatic parts, C-O stretching of the ester and epoxide functionalities, and various bending modes of the phenyl ring.

Predicted Key IR Frequencies for this compound Calculated at the DFT/B3LYP level.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2900 - 3000 |

| Carbonyl (C=O) Stretch | 1735 - 1755 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Epoxide C-O-C Asymmetric Stretch | 1240 - 1260 |

| Ester C-O Stretch | 1150 - 1190 |

| Phenyl C-H Out-of-Plane Bend | 690 - 770 |

Electronic (UV-Vis) Spectroscopy

To predict the electronic absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. researchgate.netnih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands. researchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the phenyl group. The primary absorptions would be π → π* transitions associated with the aromatic system. TD-DFT calculations can predict the specific wavelengths of these transitions, helping to understand the electronic structure and photophysical properties of the molecule.

Predicted UV-Vis Absorption Data for this compound Calculated using TD-DFT.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | 255 - 265 | > 0.01 |

| π → π | 210 - 220 | > 0.1 |

These computational predictions of the spectroscopic properties of this compound are invaluable for its identification, characterization, and the analysis of its chemical behavior.

Q & A

Q. What are the established synthetic routes for ethyl-2-phenylglycidate, and how can researchers optimize yield and purity?

this compound is typically synthesized via epoxidation of α,β-unsaturated esters or through Darzens condensation. Key methodological considerations include:

- Catalyst selection : Use chiral catalysts for enantioselective synthesis, and monitor reaction progress via TLC or HPLC .

- Purification : Column chromatography (silica gel) or recrystallization improves purity. Validate purity using melting point analysis and NMR (¹H/¹³C) .

- Yield optimization : Adjust stoichiometry, temperature, and solvent polarity (e.g., dichloromethane vs. ethanol) to minimize side reactions .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy : Assign peaks for the glycidate ring (δ 3.5–4.5 ppm for epoxy protons) and ester group (δ 1.2–1.4 ppm for ethyl CH₃) .

- IR spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and epoxy ring vibrations (~1250 cm⁻¹) .

- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- HPLC/GC : Quantify purity and enantiomeric excess using chiral columns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Engineering controls : Use fume hoods and closed systems to avoid inhalation/contact .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respirators if dust is generated .

- Waste disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Q. How does this compound function as an intermediate in organic synthesis?

It serves as a precursor for pharmaceuticals (e.g., β-blockers) and flavor compounds. Methodological applications include:

- Ring-opening reactions : Use nucleophiles (e.g., amines, alcohols) to generate β-substituted esters .

- Asymmetric catalysis : Employ organocatalysts or metal complexes to control stereochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound reactions?

- Epoxide ring-opening : Study transition states via DFT calculations to predict regioselectivity (e.g., SN2 vs. SN1 pathways) .

- Kinetic vs. thermodynamic control : Monitor reaction intermediates under varying temperatures using in-situ IR or NMR .

- Chiral induction : Analyze crystal structures or circular dichroism (CD) spectra to correlate catalyst geometry with product enantioselectivity .

Q. How can computational chemistry enhance the study of this compound’s reactivity?

- Molecular modeling : Use Gaussian or ORCA software to simulate reaction pathways and optimize transition states .

- Solvent effects : Apply COSMO-RS to predict solvation energies and polarity impacts on reaction rates .

- Thermodynamic properties : Calculate ΔG and activation energies to validate experimental data .

Q. How should researchers address contradictions in published data on this compound’s physicochemical properties?

- Meta-analysis : Compare datasets across studies, focusing on variables like solvent, temperature, and analytical methods .

- Replication studies : Reproduce key experiments (e.g., enthalpy of combustion) using calibrated instruments .

- Error analysis : Quantify uncertainties in measurements (e.g., ±0.5% for calorimetry) and statistically evaluate outliers .

Q. What thermodynamic data are critical for understanding this compound’s stability and reactivity?

- Combustion enthalpy (ΔcH°) : Use bomb calorimetry to measure energy release (e.g., -4009 kJ/mol for solid-phase combustion) .

- Thermal stability : Perform TGA/DSC to determine decomposition temperatures and phase transitions .

- Solubility parameters : Apply Hansen solubility principles to optimize solvent selection for reactions .

Methodological Recommendations

- Data presentation : Include raw data in appendices and processed data (e.g., kinetic plots) in the main text .

- Ethical compliance : Document safety protocols and ethical review board approvals in the methods section .

- Literature review : Prioritize peer-reviewed journals over patents or non-academic sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.